molecular formula C17H26N2O3 B14069147 benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate

benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate

Cat. No.: B14069147
M. Wt: 306.4 g/mol
InChI Key: OVHMOVFZJRXOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.40 g/mol . This compound is known for its unique structure, which includes a benzyl group, a methylamino group, and an oxan-3-yl group. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate is unique due to its combination of a benzyl group, a methylamino group, and an oxan-3-yl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-18-11-16(10-15-8-5-9-21-12-15)19-17(20)22-13-14-6-3-2-4-7-14/h2-4,6-7,15-16,18H,5,8-13H2,1H3,(H,19,20)

InChI Key

OVHMOVFZJRXOGC-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC1CCCOC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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